[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate
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Overview
Description
[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one moiety, which is a benzopyrone structure fused with a phenyl group and a hexanoate ester. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with a suitable acylating agent. One common method is the reaction of 7-hydroxy-2H-chromen-2-one with hexanoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature for a specific duration to yield the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or chromen-2-one rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of substituted chromen-2-one or phenyl derivatives.
Scientific Research Applications
[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate has been investigated for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of [4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) or monoamine oxidase (MAO), leading to anti-inflammatory or neuroprotective effects.
Modulating signaling pathways: Such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Scavenging free radicals: Acting as an antioxidant to protect cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate: Another chromen-2-one derivative with similar structural features but different substituents.
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: A compound with hydroxyl groups at different positions, leading to distinct biological activities.
Uniqueness
[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate is unique due to its specific ester linkage and the presence of a hexanoate group, which may influence its solubility, stability, and biological activity compared to other chromen-2-one derivatives .
Properties
Molecular Formula |
C21H20O5 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[4-(7-hydroxy-4-oxochromen-2-yl)phenyl] hexanoate |
InChI |
InChI=1S/C21H20O5/c1-2-3-4-5-21(24)25-16-9-6-14(7-10-16)19-13-18(23)17-11-8-15(22)12-20(17)26-19/h6-13,22H,2-5H2,1H3 |
InChI Key |
NUFIJASIAVQHIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
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